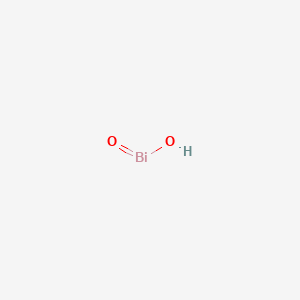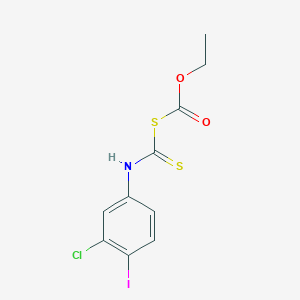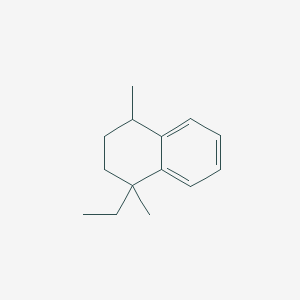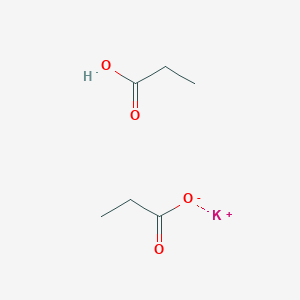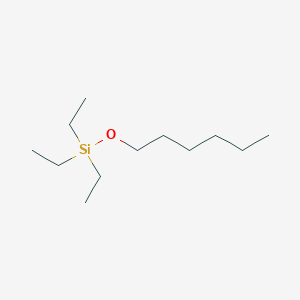![molecular formula C11H20O4 B14717071 {[(Tert-butylperoxy)carbonyl]oxy}cyclohexane CAS No. 21690-93-7](/img/structure/B14717071.png)
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane is an organic peroxide compound known for its applications in polymerization processes and as an initiator in various chemical reactions. This compound is characterized by its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Tert-butylperoxy)carbonyl]oxy}cyclohexane typically involves the reaction of tert-butyl hydroperoxide with cyclohexyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
Reactants: Tert-butyl hydroperoxide and cyclohexyl chloroformate.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.
Catalysts: A base, such as pyridine, is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the product. The use of advanced reactors and purification techniques, such as distillation and crystallization, is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane undergoes various chemical reactions, primarily involving the decomposition of the peroxide bond to generate free radicals. The main types of reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: In the presence of reducing agents, the peroxide bond can be cleaved, leading to the formation of alcohols and other reduced products.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include alcohols, ketones, and substituted cyclohexane derivatives.
Applications De Recherche Scientifique
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as an initiator in the polymerization of various monomers to produce polymers with specific properties.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as an oxidizing agent or a source of free radicals.
Material Science: It is used in the preparation of advanced materials, such as composites and nanomaterials, where controlled polymerization is crucial.
Biomedical Research: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Mécanisme D'action
The mechanism of action of {[(Tert-butylperoxy)carbonyl]oxy}cyclohexane involves the decomposition of the peroxide bond to generate free radicals. These free radicals initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved include:
Free Radical Generation: The decomposition of the peroxide bond generates tert-butoxy and cyclohexyl radicals.
Radical Initiation: These radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.
Oxidation Pathways: The generated radicals can also oxidize other substrates, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane can be compared with other similar organic peroxide compounds, such as:
Di-tert-butyl peroxide: Similar in its ability to generate free radicals but differs in its structure and specific applications.
Benzoyl peroxide: Commonly used in polymerization and as an acne treatment, it has different reactivity and applications compared to this compound.
Cumene hydroperoxide: Used in the production of phenol and acetone, it has distinct industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and stability, making it suitable for specialized applications in polymer chemistry and organic synthesis.
Propriétés
Numéro CAS |
21690-93-7 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
cyclohexyl (2-methylpropan-2-yl)oxy carbonate |
InChI |
InChI=1S/C11H20O4/c1-11(2,3)15-14-10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
Clé InChI |
BBVLYGIYPWGECH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


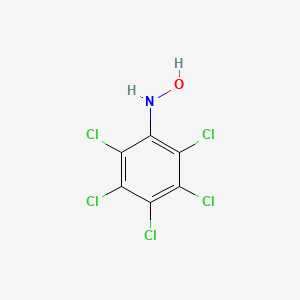
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
